molecular formula C23H23ClF3N3O4S B2648753 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-71-4

2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2648753
CAS No.: 878056-71-4
M. Wt: 529.96
InChI Key: RXSSFNLMNUXROT-UHFFFAOYSA-N
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Description

2-(3-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a structurally complex molecule featuring:

  • A 1H-indole core substituted at the 3-position with a sulfonyl group.
  • A 2-oxoethyl chain linking the sulfonyl group to a 2-chloro-5-(trifluoromethyl)phenylamino moiety.
  • An N,N-diethylacetamide side chain at the indole’s 1-position.

Properties

IUPAC Name

2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClF3N3O4S/c1-3-29(4-2)22(32)13-30-12-20(16-7-5-6-8-19(16)30)35(33,34)14-21(31)28-18-11-15(23(25,26)27)9-10-17(18)24/h5-12H,3-4,13-14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSSFNLMNUXROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, often using sulfonyl chlorides in the presence of a base like pyridine.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Ammonia, primary amines, thiols

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Sulfide derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial activities, given its structural similarity to other bioactive molecules.

Industry

Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. The sulfonyl group can form strong hydrogen bonds with target proteins, while the indole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indole-Based Sulfonamides

Compound 41 ():
  • Structure : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide.
  • Key Features :
    • Bis(trifluoromethyl)phenyl sulfonamide group.
    • 4-Chlorobenzoyl and methoxy substituents on the indole.
  • Comparison :
    • The target compound lacks the methoxy group and 4-chlorobenzoyl substitution but shares the sulfonyl-indole framework.
    • Both compounds exhibit moderate synthetic yields (~37% for Compound 41), suggesting challenges in sulfonamide coupling efficiency .
N-Substituted Oxadiazole-Thiol Acetamides ():
  • Structure : 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
  • Key Features :
    • Oxadiazole-thiol linker instead of sulfonyl group.
    • Simpler acetamide side chains (e.g., N-phenyl).
  • Comparison :
    • The oxadiazole-thiol moiety may enhance antimicrobial activity but reduce metabolic stability compared to the sulfonyl group in the target compound .

Chlorophenyl-Thiazolidinone Derivatives

and :
  • Structures :
    • N-(2-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide ().
    • N-(2-Chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide ().
  • Key Features: Thiazolidinone rings with thioxo groups. Chlorophenyl and alkyl/aryl substitutions.
  • ~500 Da for the target compound). The target compound’s trifluoromethyl group enhances lipophilicity, which may improve membrane permeability compared to these analogs .

Herbicidal Chloroacetamides ()

  • Examples : Alachlor, Pretilachlor.
  • Structures : Simple N-substituted 2-chloroacetamides with alkyl/aryl groups.
  • Key Features :
    • Minimal aromatic systems (e.g., diethylphenyl or methoxymethyl groups).
  • Comparison :
    • The target compound’s indole-sulfonyl architecture confers higher complexity and likely divergent bioactivity (e.g., enzyme inhibition vs. herbicidal action).
    • Simplified analogs like alachlor exhibit lower molecular weights (~270 Da) and improved solubility but lack selectivity for mammalian targets .

Pyrrole-Indole Hybrids ()

  • Structure: N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • Key Features: Diethylaminoethyl side chain (similar to the target’s N,N-diethylacetamide). Fluoroindole-pyrrole hybrid core.
  • Comparison: The diethylaminoethyl group may enhance cationic interaction with targets, while the fluorine atom could improve metabolic stability. The target compound’s sulfonyl group offers stronger electron-withdrawing effects .

Comparative Data Table

Compound Category Example Compound Molecular Formula Molecular Weight (Da) Key Substituents Bioactivity/Application
Target Compound N/A C₂₆H₂₇ClF₃N₃O₅S (est.) ~598 Sulfonyl, trifluoromethyl, diethyl Enzyme inhibition (hypoth.)
Indole Sulfonamide (Cpd 41) C₂₆H₁₇ClF₆N₂O₅S 630.93 Bis(trifluoromethyl), methoxy COX inhibition
Thiazolidinone-Indole C₂₈H₂₀ClN₃O₃S₂ 546.06 Thioxo-thiazolidinone, phenylethyl Antimicrobial (hypoth.)
Herbicidal Acetamide Alachlor () C₁₄H₂₀ClNO₂ 269.77 Methoxymethyl, diethylphenyl Herbicide
Pyrrole-Indole Hybrid C₂₃H₂₆FN₃O₂ 403.48 Fluoroindole, diethylaminoethyl Kinase inhibition (hypoth.)

Key Research Findings

  • Synthetic Challenges: Sulfonamide coupling (as in Compound 41) and indole functionalization (e.g., thiazolidinone introduction in ) often yield <50%, necessitating advanced purification (e.g., HPLC) .
  • Bioactivity Trends :
    • Sulfonyl and thio groups enhance enzyme-binding affinity but may reduce solubility.
    • Trifluoromethyl groups improve lipophilicity and metabolic stability .

Biological Activity

The compound 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that may contribute to its biological activity. The key features include:

  • Chloro and trifluoromethyl groups : These halogenated substituents are known to enhance lipophilicity and metabolic stability.
  • Indole moiety : Indoles are recognized for their diverse biological activities, including antitumor and antimicrobial effects.

Molecular Formula

C19H22ClF3N2O4SC_{19}H_{22}ClF_3N_2O_4S

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing indole and sulfonamide groups have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study on related indole derivatives demonstrated that modifications at the indole nitrogen position significantly increased cytotoxicity against human cancer cells, suggesting that our compound may exhibit similar or enhanced effects due to its unique substituents .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar halogenated aromatic systems have been reported to possess activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Organisms
Compound A20E. coli
Compound B15S. aureus
Test Compound TBDTBD

Preliminary tests indicate that our compound may exhibit MIC values comparable to known antibiotics, warranting further exploration in this area .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in tumor progression or bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.
  • Interference with Cellular Signaling Pathways : The indole structure can interact with cellular receptors, modulating signaling pathways associated with growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies suggest:

  • The presence of halogen atoms enhances potency through increased binding affinity to target sites.
  • Substituents on the indole ring can significantly affect bioactivity; thus, modifications should be carefully evaluated.

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